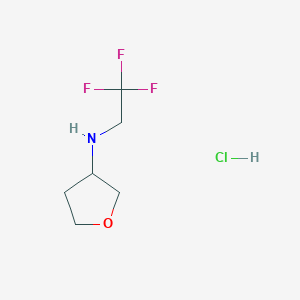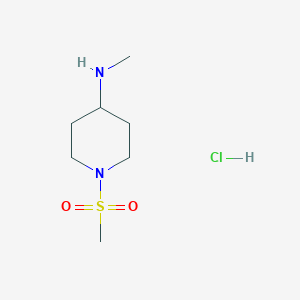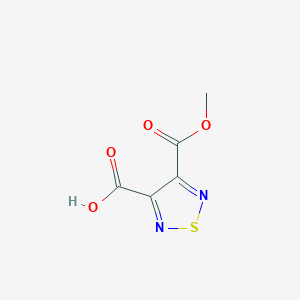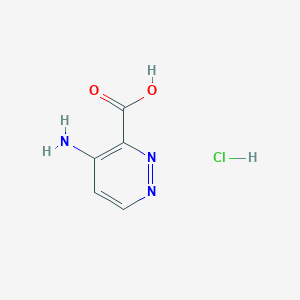
4-氨基-哒嗪-3-羧酸盐酸盐
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Amino-pyridazine-3-carboxylic acid hydrochloride is a chemical compound with the molecular formula C5H6ClN3O2 It is a derivative of pyridazine, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms
科学研究应用
4-Amino-pyridazine-3-carboxylic acid hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents targeting specific enzymes or receptors.
Industry: The compound is used in the development of materials with specific electronic or optical properties.
作用机制
Mode of Action
It is known that pyridazinone derivatives, a class of compounds to which 4-amino-pyridazine-3-carboxylic acid hydrochloride belongs, have diverse pharmacological activities . The specific interactions of 4-Amino-pyridazine-3-carboxylic acid hydrochloride with its targets and the resulting changes are subjects of ongoing research.
Biochemical Pathways
Pyridazinone derivatives have been associated with a wide range of pharmacological effects, suggesting that they may interact with multiple biochemical pathways . The downstream effects of these interactions remain to be elucidated.
Result of Action
Given the diverse pharmacological activities of pyridazinone derivatives , it is plausible that 4-Amino-pyridazine-3-carboxylic acid hydrochloride could have multiple effects at the molecular and cellular levels.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-pyridazine-3-carboxylic acid hydrochloride typically involves the reaction of hydrazine derivatives with appropriate carboxylic acid precursors. One common method includes the cyclization of hydrazine with 1,4-dicarbonyl compounds under acidic conditions to form the pyridazine ring. The amino group is introduced through subsequent reactions, and the hydrochloride salt is formed by treating the compound with hydrochloric acid .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
化学反应分析
Types of Reactions: 4-Amino-pyridazine-3-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products:
Oxidation: Nitro-pyridazine derivatives.
Reduction: Alcohol derivatives of pyridazine.
Substitution: Various substituted pyridazine derivatives depending on the nucleophile used.
相似化合物的比较
Pyridazine: The parent compound, which lacks the amino and carboxylic acid groups.
Pyridazinone: A derivative with a carbonyl group at the 3-position instead of the carboxylic acid.
4-Amino-pyridazine: Similar to 4-Amino-pyridazine-3-carboxylic acid hydrochloride but without the carboxylic acid group.
Uniqueness: 4-Amino-pyridazine-3-carboxylic acid hydrochloride is unique due to the presence of both an amino group and a carboxylic acid group on the pyridazine ring. This combination allows for diverse chemical reactivity and potential biological activity, making it a valuable compound in various research fields .
属性
IUPAC Name |
4-aminopyridazine-3-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N3O2.ClH/c6-3-1-2-7-8-4(3)5(9)10;/h1-2H,(H2,6,7)(H,9,10);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOXLWLNPTYQBIZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=NC(=C1N)C(=O)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6ClN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.57 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
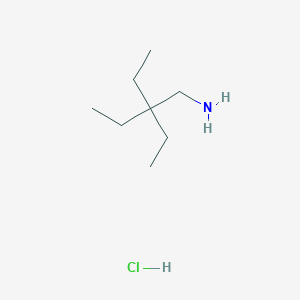
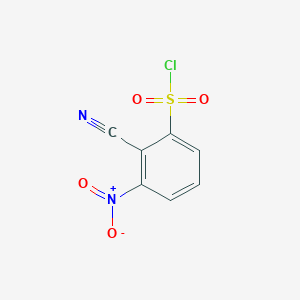
![2-[(Pyrrolidin-3-yloxy)methyl]pyridine dihydrochloride](/img/structure/B1378123.png)
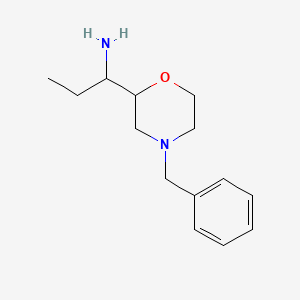
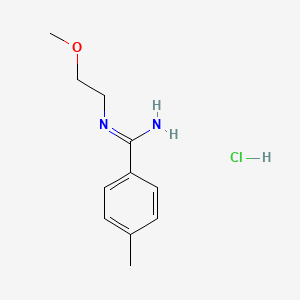
![1-[3-(3-Fluoro-4-methylphenyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine hydrochloride](/img/structure/B1378127.png)
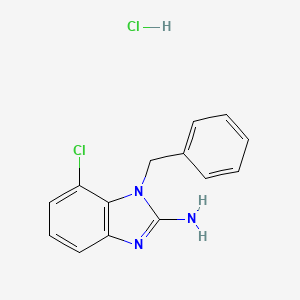
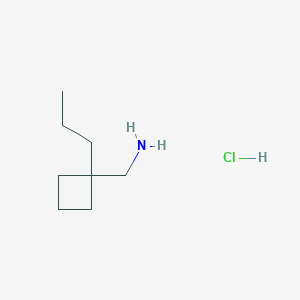
![5'-Bromo-1',2'-dihydrospiro[cyclopentane-1,3'-indole] hydrochloride](/img/structure/B1378133.png)
![(4-Bromobutyl)[(4-fluorophenyl)methyl]methylamine hydrobromide](/img/structure/B1378137.png)

